

Pyridin-4-olate chemical structure and properties

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Compound of Interest

Compound Name: *Pyridin-4-olate*

Cat. No.: *B372684*

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An In-depth Technical Guide on **Pyridin-4-olate**: Chemical Structure, Properties, and Experimental Protocols

Introduction

Pyridin-4-olate, the anion derived from the deprotonation of 4-hydroxypyridine, is a heterocyclic organic compound of significant interest in medicinal chemistry, coordination chemistry, and materials science. Its unique electronic structure, arising from the interplay of the aromatic pyridine ring and the negatively charged oxygen atom, dictates its reactivity and utility. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of **pyridin-4-olate**, tailored for researchers, scientists, and professionals in drug development.

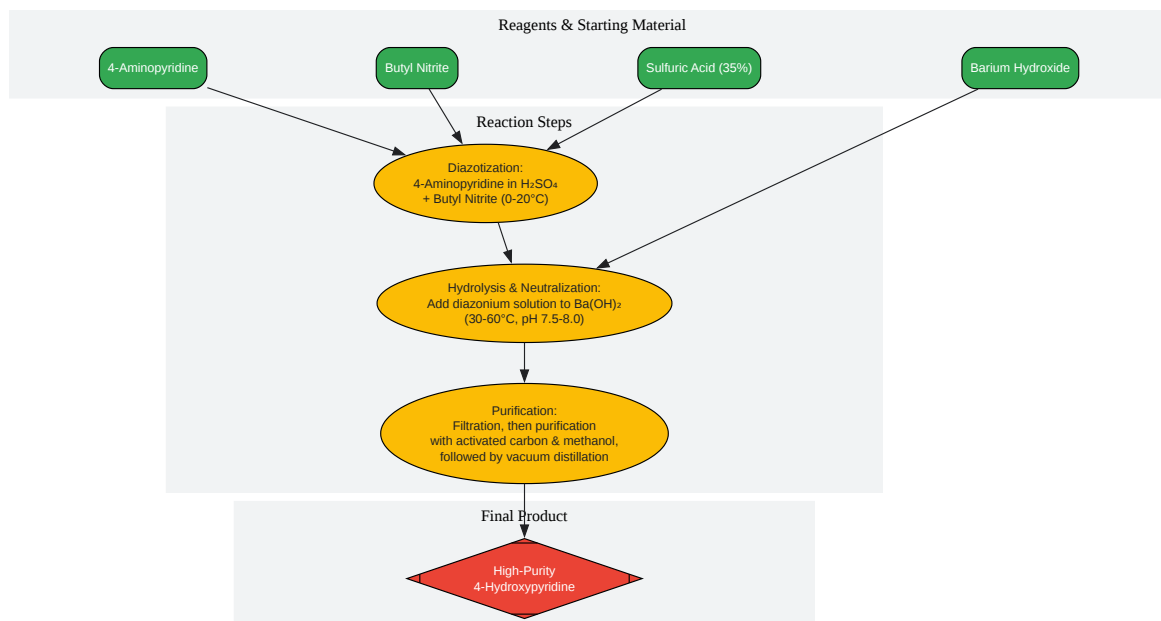
Chemical Structure and Tautomerism

Pyridin-4-olate is the conjugate base of 4-hydroxypyridine. However, 4-hydroxypyridine exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium is a critical aspect of its chemistry.^{[1][2]}

- **4-Hydroxypyridine (Enol form):** Possesses a hydroxyl group directly attached to the aromatic pyridine ring.
- **4-Pyridone (Keto form):** Features a carbonyl group within the ring, with the nitrogen atom bearing a hydrogen. This form is often favored in polar solvents and the solid state due to

intermolecular hydrogen bonding and the strength of the C=O bond.[1][3][4]

Deprotonation of either tautomer yields the same resonance-stabilized **pyridin-4-olate** anion. The negative charge is delocalized across the oxygen atom and the nitrogen atom within the pyridine ring.



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